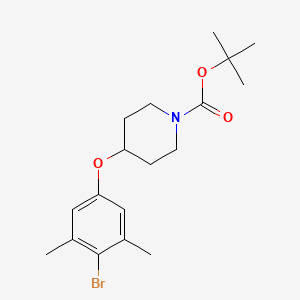

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

Descripción general

Descripción

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine is a chemical compound with the molecular formula C18H26BrNO3 It is a piperidine derivative that features a tert-butyl ester group and a brominated phenoxy moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine typically involves the reaction of 4-(4-bromo-3,5-dimethylphenoxy)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C18H26BrNO3

- Molecular Weight : 384.3 g/mol

- CAS Number : 1072944-63-8

The compound features a tert-butyl ester group and a brominated phenoxy moiety, which contribute to its reactivity and potential biological activity.

Chemistry

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is utilized in the construction of more complex chemical entities through various organic transformations.

- Reagent in Organic Reactions : The compound acts as a reagent in substitution reactions, oxidation-reduction processes, and ester hydrolysis.

Biology

In biological research, this compound has been employed for various purposes:

- Biological Pathway Studies : It is used as a probe to investigate enzyme activities and biological pathways.

- Potential Therapeutic Applications : Preliminary research suggests that derivatives of this compound may have potential in treating cancer and inflammatory diseases by targeting specific molecular interactions .

Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The findings indicated that alterations in the phenoxy moiety significantly affected the potency against pancreatic cancer cell lines . For instance:

| Compound | Cell Line Tested | GI50 (μM) |

|---|---|---|

| 1-BOC derivative A | MCF-7 (breast) | 14 |

| 1-BOC derivative B | MiaPaCa2 (pancreatic) | >50 |

These results suggest that modifications to the structure can enhance or reduce anticancer efficacy.

Enzyme Interaction Studies

Research has demonstrated that piperidine derivatives can inhibit specific enzyme activities related to neurotransmitter signaling. In vitro studies showed that 1-BOC derivatives influenced dopamine receptor endocytosis, indicating potential implications for neurological disorders .

Mecanismo De Acción

The mechanism of action of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group can participate in binding interactions, while the piperidine moiety may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and lead to specific effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine include:

- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(4-bromo-2,6-dimethylphenoxy)piperidine-1-carboxylate .

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the brominated phenoxy group and the tert-butyl ester moiety.

Actividad Biológica

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its interactions with various biological targets, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, along with a 4-bromo-3,5-dimethylphenoxy substituent. Its molecular formula is with a molecular weight of 384.3 g/mol . The presence of bromine and dimethyl groups contributes to its unique chemical properties, which may influence its biological activity.

Interaction with Biological Targets

This compound is believed to interact with various receptors and enzymes, potentially modulating their activities. The structural features of the compound enable it to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins. These interactions suggest that the compound may act as a modulator or inhibitor in biological systems.

Potential Pharmacological Applications

Research indicates that compounds similar to this compound may have applications in treating cancer and inflammatory diseases by targeting bromodomain-containing proteins like BRD4. BRD4 plays a crucial role in regulating gene expression through its interaction with acetylated histones and is implicated in various cancers . Inhibiting BRD4 can disrupt cell proliferation and cytokine production, making it a promising target for drug development.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The initial step involves creating the piperidine structure, which serves as the core for further modifications.

- Introduction of the Boc Group : The Boc protecting group is introduced to stabilize the nitrogen atom during subsequent reactions.

- Substitution with Bromophenyl and Dimethyl Groups : The final step involves attaching the 4-bromo-3,5-dimethylphenoxy group to complete the synthesis.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on cancer cell lines. For instance, BRD4 inhibitors have shown effectiveness in reducing melanoma proliferation and impairing tumor growth in preclinical models .

In Vivo Studies

Animal model studies have indicated that these compounds can suppress inflammation and fibrosis. For example, research has shown that BRD4 inhibition can attenuate lung fibrosis induced by bleomycin in mice, suggesting potential therapeutic applications for pulmonary diseases .

Summary Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Target Interaction | Modulation of receptor activities through hydrogen bonding and π-π interactions |

| Pharmacological Applications | Potential use in cancer treatment (e.g., melanoma) and inflammatory diseases |

| In Vitro Findings | Significant inhibition of cancer cell proliferation |

| In Vivo Findings | Reduction of lung fibrosis and inflammation in animal models |

Propiedades

IUPAC Name |

tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BrNO3/c1-12-10-15(11-13(2)16(12)19)22-14-6-8-20(9-7-14)17(21)23-18(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGLLUAQFRVJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674789 | |

| Record name | tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-63-8 | |

| Record name | tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.